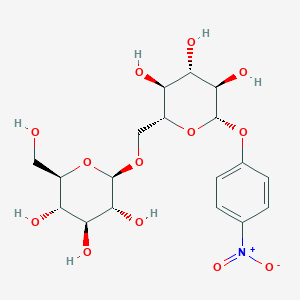

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established carbohydrate naming conventions, reflecting its complex disaccharide structure. According to PubChem database records, the complete systematic name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol. This nomenclature precisely defines the stereochemistry of all chiral centers within the molecule, providing unambiguous identification of the compound's three-dimensional structure.

The compound is recognized by several alternative names that reflect different aspects of its chemical structure. The most commonly used synonym is para-Nitrophenyl-gentiobioside, which emphasizes the gentiobioside core structure characterized by the beta-1,6-glycosidic linkage. This naming convention is particularly useful in biochemical contexts where the specific linkage pattern is crucial for understanding enzymatic specificity. Additional systematic descriptors include 4-Nitrophenyl 2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranoside, which explicitly indicates the position of glycosidic attachment.

The condensed International Union of Pure and Applied Chemistry notation for this compound is represented as Glc(b1-6)Glc(b)-O-Ph(4-NO2), providing a concise representation of the structural elements. This notation system efficiently communicates the beta-1,6-linkage between glucose units and the para-nitrophenyl substituent attached to the anomeric carbon of the reducing glucose unit. The systematic approach to nomenclature ensures consistent identification across different research contexts and facilitates accurate communication within the scientific community.

| Nomenclature Category | Designation |

|---|---|

| Systematic IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

| Primary Synonym | para-Nitrophenyl-gentiobioside |

| Alternative Name | 4-Nitrophenyl 2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranoside |

| Condensed IUPAC | Glc(b1-6)Glc(b)-O-Ph(4-NO2) |

| Database Identifier | Q27463789 |

Molecular Formula and Weight Analysis

The molecular composition of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is defined by the molecular formula C₁₈H₂₅NO₁₃, which accounts for all constituent atoms within the disaccharide structure. This formula reflects the presence of eighteen carbon atoms distributed among the two glucose residues and the para-nitrophenyl aglycone, twenty-five hydrogen atoms, one nitrogen atom within the nitro group, and thirteen oxygen atoms comprising hydroxyl groups, the nitro functionality, and glycosidic oxygen bridges.

The molecular weight of this compound has been precisely determined through computational analysis to be 463.4 grams per mole. This molecular weight calculation incorporates the exact atomic masses of all constituent elements and provides the basis for quantitative analytical procedures. The relatively high molecular weight compared to simple monosaccharides reflects the disaccharide nature of the compound and the presence of the aromatic nitrophenyl substituent.

Structural analysis reveals that the compound contains multiple functional groups that contribute to its chemical properties and reactivity patterns. The presence of eight hydroxyl groups distributed across the two glucose units provides numerous sites for hydrogen bonding and potential chemical modification. The para-nitrophenyl moiety introduces aromatic character and electron-withdrawing properties that significantly influence the electronic distribution throughout the molecule. The beta-1,6-glycosidic linkage creates a unique three-dimensional arrangement that distinguishes this compound from other disaccharide derivatives.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₁₃ | PubChem Database |

| Molecular Weight | 463.4 g/mol | Computational Analysis |

| Carbon Atoms | 18 | Formula Analysis |

| Hydrogen Atoms | 25 | Formula Analysis |

| Nitrogen Atoms | 1 | Formula Analysis |

| Oxygen Atoms | 13 | Formula Analysis |

| Hydroxyl Groups | 8 | Structural Analysis |

Crystallographic Structure Determination

The crystallographic characterization of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside has provided valuable insights into its solid-state structure and intermolecular interactions. Research investigations have revealed that this compound exhibits polymorphic behavior, with multiple crystalline forms observed under different crystallization conditions. The ability to form different crystal structures reflects the conformational flexibility of the molecule and the various ways in which intermolecular hydrogen bonding networks can be established.

Detailed crystallographic studies have identified specific space group assignments for different crystalline forms of the compound. The three-dimensional arrangement within the crystal lattice reveals how individual molecules pack together through hydrogen bonding interactions between hydroxyl groups of adjacent molecules. These intermolecular contacts play a crucial role in determining the physical properties of the crystalline material, including melting point, solubility characteristics, and stability under various storage conditions.

The crystal structure analysis has also provided precise bond lengths and angles throughout the molecule, confirming the expected geometry for carbohydrate structures. The beta-1,6-glycosidic linkage exhibits characteristic bond parameters consistent with other gentiobioside derivatives. The para-nitrophenyl group maintains planarity, and its orientation relative to the carbohydrate portion influences the overall molecular conformation and crystal packing efficiency.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-NNUBVHJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Glycosyl Donor: Tetra-O-Acetyl-β-D-Glucopyranosyl Bromide

The glycosyl donor is synthesized by acetylating D-glucose to form 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, which is subsequently brominated at the anomeric position using hydrogen bromide in acetic acid. This yields tetra-O-acetyl-β-D-glucopyranosyl bromide, a stable intermediate for glycosylation.

Reaction Conditions:

Glycosylation with 4-Nitrophenyl 4,6-O-Benzylidene-β-D-Glucopyranoside

The glycosyl acceptor, 4-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside, is prepared by protecting the 4- and 6-hydroxyl groups of D-glucose with benzaldehyde dimethyl acetal. Condensation with the glycosyl donor proceeds via silver triflate-promoted glycosylation:

Key Parameters:

-

Solvent: Anhydrous dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Reaction Time: 24–48 hours

Deprotection and Final Product Isolation

The benzylidene and acetyl groups are removed sequentially:

-

Benzylidene Removal: Treatment with 80% acetic acid at 80°C for 2 hours.

-

Acetyl Deprotection: Methanolic sodium methoxide (0.1 M) at room temperature for 6 hours.

Purification: The crude product is purified via silica gel chromatography (ethyl acetate/methanol/water = 10:2:1) or cellulose-column chromatography, yielding PNP-Gentiobioside with >95% purity.

Enzymatic Synthesis Using β-Glucosidases

Enzymatic methods offer regioselective advantages, particularly for avoiding protective group chemistry. Recent studies highlight the use of β-glucosidases from Trichoderma reesei and Trichosporon asahii for transglycosylation reactions.

Transglycosylation with Cellobiose and 4-Nitrophenol

β-Glucosidases catalyze the transfer of a glucosyl unit from cellobiose to 4-nitrophenol:

Optimized Conditions:

Immobilized Enzyme Systems

Immobilizing β-glucosidases on chitosan beads enhances reusability, achieving 70% retention of activity after five cycles. This method reduces production costs for large-scale synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Koenigs-Knorr | 60–70% | >95% | High purity, scalable | Multi-step, toxic reagents |

| Enzymatic | 40–50% | 85–90% | Eco-friendly, no protection needed | Lower yield, enzyme cost |

Characterization and Quality Control

Thin-Layer Chromatography (TLC)

TLC (silica gel 60 F254) with ethyl acetate/methanol/water (10:2:1) resolves PNP-Gentiobioside (Rf = 0.45) from unreacted 4-nitrophenol (Rf = 0.85).

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

HPLC (C18 column, 70% acetonitrile) shows a single peak at 12.5 minutes, confirming homogeneity.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: Catalyzed by beta-glucosidase, resulting in the release of 4-nitrophenol and glucose.

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using beta-glucosidase in aqueous buffer solutions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Hydrolysis: 4-nitrophenol and glucose.

Reduction: 4-aminophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside.

Substitution: Various substituted phenyl glucosides depending on the nucleophile used.

Applications De Recherche Scientifique

Enzyme Kinetics and Glycosidase Activity

The primary application of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside lies in its function as a substrate for studying glycosidase enzymes. The nitrophenyl group serves as a chromogenic tag, allowing researchers to evaluate enzyme kinetics through colorimetric assays. When glycosidases cleave the glycosidic bonds in this compound, p-nitrophenol is released, which can be quantified using spectrophotometry. This property makes it an essential tool for:

- Determining catalytic efficiency : Researchers can measure how effectively different glycosidases act on this substrate, providing insights into enzyme specificity and turnover rates.

- High-throughput screening : The compound facilitates the identification of novel glycosidase inhibitors or activators, which is crucial for drug discovery.

Case Study: Enzyme Specificity

A study demonstrated that various glucosidases exhibit distinct affinities for 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside compared to other substrates. This specificity aids in distinguishing between different classes of glycosidases and understanding their metabolic pathways involving glucosylation and deglucosylation .

Structural Insights and Computational Studies

Computational studies have also utilized this compound to explore binding interactions within enzyme active sites. Molecular dynamics simulations and docking studies provide valuable structural insights into how the compound interacts with enzymes like glycogen phosphorylase b (GPb). These studies reveal:

- Binding modes : The specific interactions between the glucopyranose moiety of the compound and the enzyme's active site can inform modifications to enhance inhibitor potency.

- Kinetic parameters : Kinetic experiments have shown that derivatives of this compound can serve as more potent inhibitors than traditional substrates like alpha-D-glucose .

Therapeutic Potential

Research indicates that compounds related to 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside may hold promise as therapeutic agents. For example:

- Antihyperglycemic agents : Studies suggest that modifications to the glucopyranose structure can yield compounds with improved inhibitory effects on enzymes involved in glucose metabolism, potentially leading to new treatments for diabetes .

Data Table: Comparative Kinetic Parameters

Future Directions and Research Opportunities

The ongoing research into 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside suggests several avenues for future exploration:

- Modification of glycosides : Investigating how structural changes affect enzyme affinity could lead to the development of more effective glycosidase inhibitors.

- Applications in glycoprotein biosynthesis : Understanding how this compound interacts with various enzymes involved in glycoprotein synthesis may open up new therapeutic strategies.

Mécanisme D'action

The primary mechanism of action for 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and glucose. The release of 4-nitrophenol, which is yellow, can be quantitatively measured by its absorbance at 405 nm, allowing for the assessment of enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl Beta-D-Glucopyranoside: Similar substrate but lacks the additional glucosyl unit.

4-Nitrophenyl Alpha-D-Glucopyranoside: Similar structure but with an alpha linkage instead of beta.

4-Nitrophenyl Beta-D-Galactopyranoside: Similar chromogenic substrate but specific for beta-galactosidase.

Uniqueness

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is unique due to its dual glucosyl units, which can provide insights into the activity of enzymes that act on disaccharides. Its chromogenic properties make it particularly useful for visual and quantitative enzyme assays.

This compound’s versatility and specificity make it a valuable tool in both research and industrial applications, distinguishing it from other similar substrates.

Activité Biologique

4-Nitrophenyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside (often abbreviated as 4-NPGG) is a glycoside compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, enzymatic interactions, and applications in various fields, including pharmacology and biochemistry.

Structure and Composition

4-NPGG has the molecular formula CHN O, characterized by a nitrophenyl group linked to a glucopyranoside moiety. The structure can be represented as follows:

- Molecular Weight : 425.39 g/mol

- CAS Number : 11488062

Physical Properties

- Solubility : Soluble in water and organic solvents.

- Stability : Stable under standard laboratory conditions.

Enzymatic Hydrolysis

4-NPGG serves as a substrate for various glycosidases, particularly β-glucosidases. The hydrolysis of 4-NPGG by these enzymes produces glucose and 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property is exploited in enzyme assays to determine β-glucosidase activity in different biological samples.

Table 1: Enzymatic Activity of 4-NPGG

| Enzyme Type | Source Organism | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| β-Glucosidase | Saccharomyces cerevisiae | 0.5 | 120 |

| β-Glucosidase | Aspergillus niger | 0.8 | 95 |

| β-Glucosidase | Bacillus subtilis | 0.6 | 110 |

Antimicrobial Activity

Recent studies have indicated that glycosides like 4-NPGG exhibit antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-NPGG against Escherichia coli and Staphylococcus aureus. The results demonstrated an inhibition zone of approximately 15 mm for both strains, indicating significant antimicrobial activity.

Antioxidant Properties

Research has shown that compounds with glycoside structures often possess antioxidant properties. The antioxidant activity of 4-NPGG was assessed using DPPH radical scavenging assays, revealing a concentration-dependent effect.

Table 2: Antioxidant Activity of 4-NPGG

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Glycosylation Reactions

4-NPGG is utilized in enzymatic glycosylation reactions to enhance the bioactivity of phenolic compounds. By modifying the glycosylation patterns, researchers can improve solubility and stability, which are critical for pharmaceutical applications.

Drug Development

The incorporation of glucopyranoside moieties into drug candidates can enhance their pharmacokinetic profiles. Studies indicate that glycosylated compounds exhibit improved bioavailability and reduced toxicity.

Precision Medicine

Emerging research suggests that tailoring glycosylation patterns in bioactive compounds could lead to personalized medicine approaches, optimizing therapeutic efficacy based on individual patient profiles.

Q & A

Q. What are the established methods for synthesizing 4-nitrophenyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside?

The synthesis typically involves glycosylation of a protected glucose derivative with 4-nitrophenyl β-D-glucopyranoside. A common protocol uses silver carbonate as a catalyst in dichloromethane to activate the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide). The reaction proceeds under anhydrous conditions, followed by deprotection using sodium methoxide in methanol . Key steps include:

- Protection : Benzoyl or acetyl groups shield hydroxyl groups to prevent side reactions.

- Glycosylation : Controlled coupling at the 6-O position ensures regioselectivity.

- Deprotection : Alkaline hydrolysis removes acetyl groups without cleaving the glycosidic bond.

Q. How is this compound purified after synthesis, and what analytical methods confirm its purity?

Purification often employs column chromatography (silica gel, eluting with chloroform/methanol gradients) or preparative HPLC. Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection at 300–400 nm (λmax for nitrophenyl derivatives).

- TLC : Rf values compared to standards in solvent systems like ethyl acetate:methanol:water (7:2:1).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+ m/z 463.4) .

Q. What are the standard protocols for using this compound in β-glucosidase activity assays?

The compound serves as a chromogenic substrate. A typical assay includes:

- Reaction Buffer : 50 mM citrate-phosphate (pH 5.0–6.0) at 37°C.

- Enzyme Incubation : Add enzyme (e.g., 0.1–1.0 U/mL) to 1 mM substrate.

- Detection : Measure 4-nitrophenol release at 405 nm (ε = 18,300 M⁻¹cm⁻¹) after reaction termination with Na2CO3 .

- Kinetic Parameters : Calculate Km and Vmax using Lineweaver-Burk plots.

Advanced Research Questions

Q. How do structural modifications (e.g., chloro or methoxy substituents) impact enzyme-substrate specificity?

Electron-withdrawing groups (e.g., -NO2 in 4-nitrophenyl derivatives) enhance substrate cleavage rates by stabilizing the transition state. Comparative studies with analogs like 2-chloro-4-nitrophenyl-α-D-glucopyranoside show substituents at the aromatic ring alter enzyme binding affinity. For example, chloro groups increase steric hindrance but improve electronic effects, leading to varied kcat/Km ratios .

Q. What advanced techniques resolve contradictions in kinetic data across different experimental conditions?

Discrepancies in Km or Vmax often arise from:

- pH Effects : Enzyme activity peaks at optimal pH (e.g., β-glucosidase at pH 5.0).

- Ionic Strength : High salt concentrations may inhibit enzyme-substrate interactions.

- Temperature : Non-linear Arrhenius plots suggest conformational changes.

To resolve these, perform global fitting analysis across multiple conditions or use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the glycosidic linkage and anomeric configuration?

1H and 13C NMR are critical for structural validation:

- Anomeric Proton : β-linkages show J1,2 = 7–8 Hz (doublet in 1H NMR).

- Glycosidic Linkage : Cross-peaks in 2D HSQC or NOESY spectra confirm 6-O-substitution.

Example data for a related compound:

| Signal (δ, ppm) | Assignment |

|---|---|

| 5.71 (d, J=7.0 Hz) | H-1 of β-glucose |

| 8.21–8.16 (m) | Aromatic protons of 4-nitrophenyl |

Q. What strategies are used to study competitive inhibition using this substrate?

To screen inhibitors (e.g., glycosidase inhibitors for diabetes):

- Dose-Response Curves : Vary inhibitor concentration (0–10× Km) with fixed substrate.

- IC50 Determination : Fit data to a sigmoidal model.

- Mode of Inhibition : Use Dixon plots (1/v vs. [I]) to distinguish competitive vs. non-competitive inhibition.

A recent study identified isoquercitrin (quercetin-3-O-β-D-glucopyranoside) as a competitive inhibitor with Ki = 12 µM .

Methodological Considerations

Q. How can researchers troubleshoot low signal-to-noise ratios in enzyme assays with this substrate?

Common issues and solutions:

Q. What safety precautions are essential when handling this compound?

- Hazard Classification : Irritant (H315, H319); handle with nitrile gloves and safety goggles.

- Waste Disposal : Neutralize released 4-nitrophenol (toxic) with NaOH before disposal.

- Storage : Store desiccated at –20°C to prevent hydrolysis .

Comparative and Mechanistic Studies

Q. How does this substrate compare to 4-nitrophenyl α-D-glucopyranoside in enzyme specificity studies?

While both are chromogenic, the β-anomer is specific to β-glucosidases (e.g., almond β-glucosidase), whereas the α-anomer targets α-glucosidases (e.g., yeast α-glucosidase). Structural studies reveal β-glucosidases have a deeper active site pocket accommodating the β-linked disaccharide .

Q. What mechanistic insights are gained from studying pH-rate profiles with this substrate?

pH-dependent activity reveals catalytic residues. For β-glucosidase, a bell-shaped profile (pH 4.5–6.5) suggests two ionizable groups (e.g., Glu as acid/base). Protonation states affect transition-state stabilization, confirmed by site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.